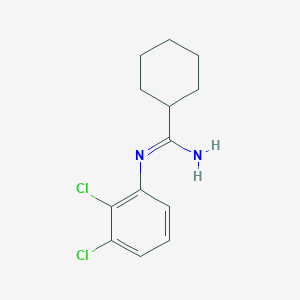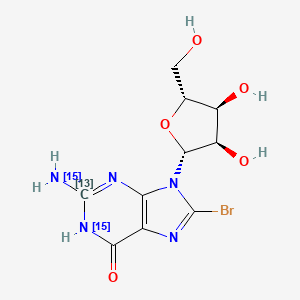
8-Bromoguanosine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromoguanosine-13C,15N2 is a stable isotope-labeled compound, specifically a brominated derivative of guanosine. It is used extensively in scientific research due to its unique properties, which include the incorporation of carbon-13 and nitrogen-15 isotopes. These isotopes make it particularly useful in various analytical and experimental applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoguanosine-13C,15N2 involves the bromination of guanosine, followed by the incorporation of carbon-13 and nitrogen-15 isotopes. The reaction typically requires a brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions to ensure selective bromination at the 8-position of the guanosine molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
8-Bromoguanosine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of the bromine atom with other functional groups, using reagents such as nucleophiles (e.g., amines, thiols) under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under nucleophilic substitution conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, reduction may yield de-brominated products, and substitution reactions may yield various substituted guanosine derivatives .
科学的研究の応用
8-Bromoguanosine-13C,15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in isotope labeling studies to track molecular transformations and reaction mechanisms.
Biology: Employed in nucleic acid research to study DNA and RNA structures and functions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and analytical methods.
作用機序
The mechanism of action of 8-Bromoguanosine-13C,15N2 involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. It is known to activate lymphocytes through an intracellular mechanism, leading to immunostimulatory effects. This activation involves the production of interferons, which play a crucial role in the immune response .
類似化合物との比較
Similar Compounds
8-Bromoguanosine: A non-isotope-labeled version of the compound.
8-Hydroxyguanosine: Another modified guanosine with different functional properties.
8-Azaguanine: A guanine analog with distinct biological activities.
Uniqueness
8-Bromoguanosine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various experimental settings. This makes it particularly valuable in research applications where detailed molecular insights are required .
特性
分子式 |
C10H12BrN5O5 |
|---|---|
分子量 |
365.12 g/mol |
IUPAC名 |
2-(15N)azanyl-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1/i10+1,12+1,15+1 |
InChIキー |
ASUCSHXLTWZYBA-FBPSPDDKSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])N=C2Br)O)O)O |
正規SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


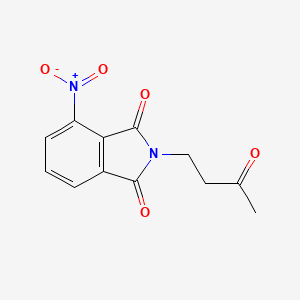
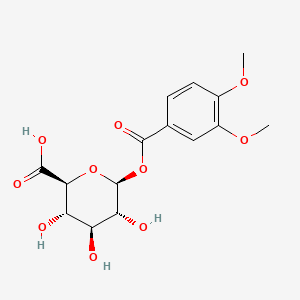
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)

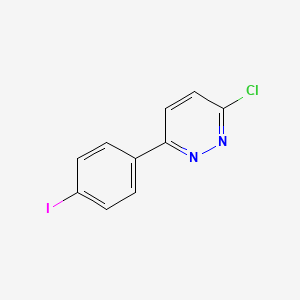
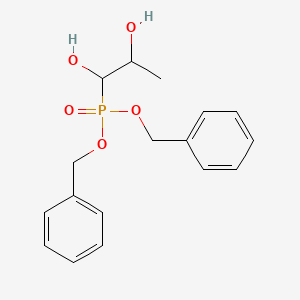
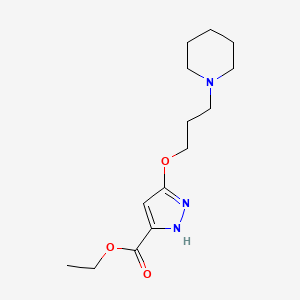
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)
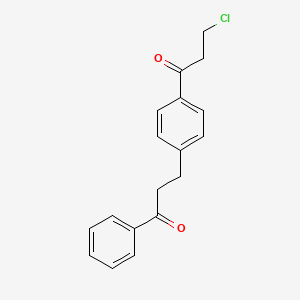
![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)

![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)

